6,7-Dimethoxyisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is known for its unique structure, which includes a nitrile group attached to an isoquinoline ring substituted with two methoxy groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisoquinoline-4-carbonitrile typically involves the following steps:
Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxyisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGF-R) kinase by binding to the catalytic domain and preventing autophosphorylation . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,7-Dimethoxyisoquinoline-4-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structure imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives . Its ability to inhibit EGF-R kinase sets it apart from other similar compounds, making it a valuable compound for targeted therapeutic research .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6,7-dimethoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-3-8-6-14-7-9(5-13)10(8)4-12(11)16-2/h3-4,6-7H,1-2H3 |
InChI Key |
SXHGBALEKLYKCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.